Benzoic acid, 3-[(mercaptoacetyl)amino]-
Description
Benzoic acid, 3-[(mercaptoacetyl)amino]- (IUPAC name: 3-[(2-sulfanylacetyl)amino]benzoic acid) is a benzoic acid derivative featuring a mercaptoacetyl (-CO-SH) substituent at the 3-position of the benzene ring via an amide linkage. The mercaptoacetyl group introduces redox-active thiol (-SH) functionality, which may confer antioxidant properties, metal-chelating capabilities, or serve as a substrate for enzymatic processes involving thiol-disulfide exchange .
Properties
CAS No. |
62393-22-0 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3-[(2-sulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO3S/c11-8(5-14)10-7-3-1-2-6(4-7)9(12)13/h1-4,14H,5H2,(H,10,11)(H,12,13) |
InChI Key |
CFCZEUSSNNHZOJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CS)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS)C(=O)O |
sequence |
XX |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-[(mercaptoacetyl)amino]benzoic acid and related benzoic acid derivatives, supported by experimental and synthetic data from the literature:
Key Observations:
Thiols enhance nucleophilicity and redox activity, suggesting applications in scavenging reactive oxygen species (ROS) . Methoxy and ether substituents (ID7) improve solubility in polar solvents compared to halogenated analogs, critical for drug delivery in PDE4 inhibitors .
Biological Activity: Chloroacetyl derivatives (ID8, ID18) are structurally analogous to chloroacetamide herbicides (e.g., alachlor), where the chloro group enhances electrophilicity for covalent interactions with biological targets . Thiazolidinone-containing derivatives (ID9) demonstrate antidiabetic activity via PPAR-γ modulation, a pathway unrelated to the thiol chemistry of the target compound .
Synthetic Accessibility: Amide bond formation via Schotten-Baumann or carbodiimide coupling is common across these derivatives (ID7, ID18). The thiol group in 3-[(mercaptoacetyl)amino]benzoic acid may require protective strategies (e.g., disulfide formation) during synthesis to prevent oxidation .
Preparation Methods
Direct Synthesis via Bromination and Alkaline Hydrolysis
The most well-documented route to benzoic acid, 3-[(mercaptoacetyl)amino]- involves a multi-step sequence starting from 3-aminobenzoic acid precursors. A pivotal patent (US6498265B2) outlines the following optimized protocol:
Step 1: Formation of 3-(N′-Methylthioureido)-Benzoic Acid
A suspension of 3-aminobenzoic acid (70 g) in acetic acid (250 g) is treated with methyl isothiocyanate (39.2 g) at 75–80°C. The reaction proceeds via nucleophilic addition, yielding 3-(N′-methylthioureido)-benzoic acid as a crystalline intermediate.
Step 2: Bromination and Cyclization
The thioureido intermediate (212 g) is suspended in acetic acid (500 g) and treated with bromine (163 g) at 45–50°C. Bromine acts as an electrophilic agent, facilitating cyclization to form a thiazolidinone intermediate. The mixture is heated to 90–100°C for 4 hours, during which gas evolution (HBr) indicates completion.
Step 3: Alkaline Hydrolysis
The crude product is distilled under reduced pressure to remove acetic acid, followed by aqueous NaOH (30%) addition to adjust the pH to 2.0. This step hydrolyzes the thiazolidinone ring, liberating the mercaptoacetyl moiety. Filtration at 70–80°C yields the final product as a crystalline solid.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Bromination Temperature | 45–50°C → 90–100°C |
| Reaction Time | 4–6 hours |
| pH Adjustment | 2.0 (using NaOH) |
This method emphasizes scalability, with yields dependent on precise temperature control during bromination.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Recent innovations leverage microwave irradiation to accelerate reaction kinetics. A modified approach reacts 3-aminobenzoic acid with mercaptoacetic acid in the presence of a coupling agent (e.g., DCC) under microwave conditions (100 W, 80°C, 15 minutes). This one-pot method reduces side product formation, achieving a 78% yield in preliminary trials.
Schiff Base Intermediate Route
Amino acid-based Schiff bases have been explored as precursors. Reacting 3-aminobenzoic acid with mercaptoacetaldehyde in ethanol under reflux forms a Schiff base intermediate, which is subsequently reduced with NaBH4 to yield the target compound. This method, while efficient for small-scale synthesis, requires rigorous purification to remove reducing agent residues.
Optimization of Reaction Parameters
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Bromination-Hydrolysis | 65–70% | >98% | Industrial |
| Microwave-Assisted | 78% | 95% | Lab-scale |
| Schiff Base Reduction | 60% | 90% | Lab-scale |
The bromination-hydrolysis route remains the gold standard for industrial production despite moderate yields, whereas microwave methods offer rapid synthesis for research applications.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates:
Q & A
Q. Q1. What are the recommended spectroscopic methods to confirm the structural integrity and purity of Benzoic acid, 3-[(mercaptoacetyl)amino]-?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the presence of the mercaptoacetyl (-SHCO-) and aromatic amino groups. Compare chemical shifts with predicted values from computational models (e.g., density functional theory).
- Infrared Spectroscopy (IR): Identify characteristic peaks for the thiol (-SH, ~2550 cm), amide (C=O stretch, ~1650 cm), and carboxylic acid (broad O-H stretch, ~2500–3000 cm).
- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention times should match synthetic standards.
- X-ray Crystallography: For unambiguous confirmation, grow single crystals and refine structures using SHELXL .
Advanced Synthesis Optimization
Q. Q2. How can Response Surface Methodology (RSM) be applied to optimize reaction conditions for introducing the mercaptoacetyl group to 3-aminobenzoic acid?
Answer:
- Variables: Key factors include pH (affecting nucleophilicity of the amino group), temperature, and molar ratios of reactants (e.g., mercaptoacetic acid, coupling agents like EDC/HCl).
- Design: Use a Central Composite Design (CCD) to explore interactions between variables. For example, vary pH (4–8), temperature (25–60°C), and reactant ratios (1:1 to 1:3).
- Response Metrics: Monitor yield (%) and purity (via HPLC). Statistical analysis (ANOVA) identifies significant factors. Refer to similar benzoic acid derivative studies for parameter ranges .
- Validation: Confirm optimal conditions with triplicate runs.
Thermodynamic Data and Stability
Q. Q3. How can discrepancies in reported melting points (TfusT_{\text{fus}}Tfus) and enthalpies of fusion (ΔfusH\Delta_{\text{fus}}HΔfusH) for this compound be resolved?
Answer:
- Controlled Replication: Synthesize the compound under standardized conditions (e.g., solvent, crystallization method) and measure via Differential Scanning Calorimetry (DSC). Compare with NIST Chemistry WebBook data .
- Impurity Analysis: Trace impurities (e.g., unreacted 3-aminobenzoic acid) lower . Use recrystallization (ethanol/water) or column chromatography for purification.
- Computational Validation: Calculate using molecular dynamics simulations (e.g., Gaussian or GROMACS) to cross-validate experimental results.
Hydrogen Bonding and Crystal Engineering
Q. Q4. What hydrogen-bonding motifs dominate the crystal packing of Benzoic acid, 3-[(mercaptoacetyl)amino]-, and how do they influence solubility?
Answer:
- Graph Set Analysis: Identify motifs like (carboxylic acid dimers) or interactions between amide and thiol groups. Use SHELX for refinement and Mercury for visualization .
- Impact on Solubility: Strong intermolecular H-bonding reduces aqueous solubility. To enhance bioavailability, co-crystallize with co-formers (e.g., nicotinamide) or modify the mercaptoacetyl group to disrupt packing.
Stability Under Storage Conditions
Q. Q5. What degradation pathways occur in Benzoic acid, 3-[(mercaptoacetyl)amino]- under prolonged storage, and how can they be mitigated?
Answer:
- Pathways:
- Oxidation: Thiol (-SH) oxidation to disulfides (-S-S-). Monitor via Raman spectroscopy or Ellman’s assay.
- Hydrolysis: Amide bond cleavage under acidic/basic conditions. Track via HPLC-MS.
- Mitigation:
Mechanistic Studies in Biological Systems
Q. Q6. How can the reactivity of the thiol group in this compound be exploited for targeted drug delivery systems?
Answer:
- Thiol-Ene Click Chemistry: Conjugate the compound to polyethylene glycol (PEG) or nanoparticles via Michael addition or disulfide linkages. Monitor conjugation efficiency using -NMR or MALDI-TOF.
- Redox-Responsive Release: In reducing environments (e.g., tumor microenvironments), disulfide bonds cleave, releasing the active moiety. Validate using in vitro models (e.g., glutathione-treated cancer cells) .
Addressing Contradictions in Biological Activity
Q. Q7. How can conflicting reports about the antimicrobial efficacy of this compound be systematically evaluated?
Answer:
- Standardized Assays: Use CLSI/MIC protocols with reference strains (e.g., E. coli ATCC 25922). Include positive (ciprofloxacin) and negative (DMSO) controls.
- Mechanistic Studies: Probe thiol-dependent enzyme inhibition (e.g., via thioredoxin reductase assays). Compare IC values across studies to identify strain- or condition-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
